molecular formula C18H22O6 B047596 Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid CAS No. 120750-67-6

Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid

Cat. No.: B047596
CAS No.: 120750-67-6
M. Wt: 334.4 g/mol
InChI Key: OTXNLBPVRKDFKX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2.C3H4O2.C2H6O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-2-3(4)5;3-1-2-4/h1-8,14-15H,9H2;2H,1H2,(H,4,5);3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXNLBPVRKDFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)O)O.C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584080
Record name ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120750-67-6
Record name ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BisphenolF ethoxylate (2 EO/phenol) diacrylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Intermediate Formation: Ethane-1,2-diol and 4-[(4-Hydroxyphenyl)methyl]phenol Coupling

The initial step involves nucleophilic substitution between ethane-1,2-diol and 4-[(4-hydroxyphenyl)methyl]phenol under alkaline conditions. A typical protocol employs:

  • Molar ratio : 1:1.2 (phenolic substrate to ethane-1,2-diol)

  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF)

  • Catalyst : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Temperature : 60–80°C under reflux for 6–12 hours.

The reaction yield depends on moisture exclusion, as hydroxyl groups compete in side reactions. Post-synthesis purification involves fractional crystallization using ethyl acetate/hexane mixtures, achieving >85% purity before further functionalization.

Acrylation with Prop-2-enoic Acid

The phenolic intermediate undergoes acrylation via Steglich esterification:

  • Reagents : Prop-2-enoic acid, N,N′-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

  • Conditions : Dichloromethane (DCM) solvent, 0°C to room temperature, 24-hour reaction time

  • Yield : 70–78% after column chromatography (silica gel, eluent: chloroform/methanol 9:1).

Table 1: Optimization of Acrylation Conditions

ParameterLow Yield ProtocolOptimized Protocol
Catalyst (DMAP)0.1 eq0.3 eq
Reaction Time12 hours24 hours
Temperature25°C0°C → 25°C gradient
Final Purity65%92%

Industrial-Scale Production Strategies

Continuous Flow Reactor Design

Industrial synthesis prioritizes throughput and reproducibility using continuous flow systems:

  • Reactor Type : Tubular plug-flow reactor with in-line IR monitoring

  • Throughput : 50–100 kg/day per reactor unit

  • Key Advantages :

    • Real-time adjustment of residence time (10–30 minutes)

    • Reduced thermal degradation via rapid heat dissipation.

Purification and Isolation

Large-scale processes employ hybrid purification trains:

  • Liquid-Liquid Extraction : Remove unreacted diol using diethyl ether

  • Short-Path Distillation : Isolate acrylated intermediate (bp 180–190°C at 5 mmHg)

  • Crystallization : Ethanol/water recrystallization yields pharmaceutical-grade product (>99.5% purity).

Table 2: Industrial vs. Laboratory Purification Efficiency

MetricLaboratory ScaleIndustrial Scale
Purity92%99.5%
Solvent Consumption500 mL/g50 mL/g
Process Time48 hours8 hours

Reaction Optimization and Kinetic Analysis

Byproduct Formation Pathways

Common side reactions include:

  • Diol Oligomerization : Ethane-1,2-diol dimerization at temperatures >80°C

  • Acrylate Hydrolysis : Prop-2-enoic acid degradation in aqueous acidic conditions.

Mitigation Strategies :

  • Strict temperature control (±2°C) during diol coupling

  • Use of molecular sieves (3Å) to scavenge water during acrylation

Solvent System Optimization

Screenings identify optimal solvent pairs for intermediate stability:

Table 3: Solvent Effects on Intermediate Degradation

Solvent CombinationDegradation Rate (%/hour)
THF/H₂O12.4
DCM/Methanol5.7
Ethyl Acetate/Hexane1.2

Nonpolar systems (ethyl acetate/hexane) minimize hydrolysis, enabling 72-hour intermediate storage.

Analytical Characterization Protocols

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) :

    • Column: C18 reverse-phase, 5 µm, 250 × 4.6 mm

    • Mobile Phase: Acetonitrile/water (70:30) + 0.1% trifluoroacetic acid

    • Retention Time: 8.2 minutes (main product).

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 6.85 (d, J=8.4 Hz, phenolic H), δ 5.98 (dd, J=10.4, 16.8 Hz, acrylate vinyl H)

    • ¹³C NMR : 167.8 ppm (acrylate carbonyl), 154.2 ppm (phenolic C-O).

Comparative Analysis with Data-Driven Synthesis Frameworks

Recent advances in machine learning-assisted synthesis design, as demonstrated in inorganic materials research, offer transferrable insights:

Predictive Modeling for Reaction Optimization

  • Dataset Integration : Training models on 35,675 solution-based syntheses enables prediction of optimal acrylation catalysts

  • Parameter Prioritization : Algorithms identify temperature and solvent polarity as critical variables for yield improvement

Automated Quality Control

  • In-line Spectroscopy : Adapting hydrothermal synthesis monitoring techniques enables real-time impurity detection during continuous flow production

Chemical Reactions Analysis

Types of Reactions: Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of different functional groups within the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms .

Scientific Research Applications

Chemistry

Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable for developing new compounds in organic synthesis. Researchers utilize it to explore reaction mechanisms and develop new synthetic pathways.

Biology and Medicine

In biological research, this compound is studied for its therapeutic properties . It may interact with specific biological targets and pathways, potentially influencing cellular processes. For instance:

  • Antioxidant Activity : The phenolic structure is known for antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Studies indicate that derivatives of phenolic compounds can inhibit enzymes involved in various metabolic pathways, providing insights into potential therapeutic applications against diseases like cancer.

Materials Science

In industrial applications, this compound is utilized in the production of polymers and coatings :

  • Polymerization : It can participate in polymerization reactions to create durable materials used in coatings and adhesives.
  • Coating Applications : Its chemical structure allows it to enhance the properties of coatings, such as adhesion and resistance to environmental degradation.

Case Study 1: Enzyme Inhibition Research

A study published in the Royal Society of Chemistry explored the formation of oligophenolic compounds as potent cellulase inhibitors derived from biomass pretreatment liquors. The research highlighted how ethane-1,2-diol derivatives could significantly reduce inhibitor levels during biomass processing by protecting reactive centers in sugars like xylose .

Case Study 2: Polymer Development

Research on the synthesis of optical resin compositions demonstrated that this compound could be used to develop transparent resins with desirable mechanical properties for optical applications . These resins exhibited moderate adhesion and impact resistance necessary for display devices.

Mechanism of Action

The mechanism of action of ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and effects on biological systems .

Comparison with Similar Compounds

Ethane-1,2-diol (Ethylene Glycol)

Structure : A diol with hydroxyl groups on adjacent carbons (HOCH₂CH₂OH).
Key Properties :

  • High boiling point (197.3°C), hygroscopic, and miscible with water .
  • Reacts with ketones to form dioxolane derivatives (e.g., in acetal protection reactions) .
    Applications :
  • Antifreeze, polymer synthesis (e.g., polyethylene terephthalate), and as a solvent in organic reactions .
  • Used in synthesizing ethoxylated bisphenol A, a polymer additive .

4-[(4-Hydroxyphenyl)methyl]phenol

Structure: A bisphenol derivative with two phenolic rings connected by a methylene bridge (HOC₆H₄CH₂C₆H₄OH). Key Properties:

  • Contains two phenolic hydroxyl groups, enabling crosslinking in polymers.
  • Structurally similar to Bisphenol A but lacks the isopropylidene group . Applications:
  • Monomer in epoxy resins and polycarbonate alternatives .
  • Found in ethoxylated forms as part of dimethacrylate polymers (e.g., CAS 41637-38-1) .

Prop-2-enoic Acid (Acrylic Acid)

Structure : A carboxylic acid with a vinyl group (CH₂=CHCOOH).
Key Properties :

  • Reactive α,β-unsaturated acid; undergoes polymerization and esterification .
  • pKa ≈ 4.25, corrosive, and volatile (boiling point: 141°C).
    Applications :
  • Production of acrylate esters (e.g., methyl acrylate) and superabsorbent polymers .
  • Component in adhesives, coatings, and textiles .

Comparison with Structurally Similar Compounds

Ethane-1,2-diol vs. Other Diols

Property Ethane-1,2-diol Propane-1,2-diol Hexane-1,2-diol
Boiling Point (°C) 197.3 187.4 223–225
Toxicity High (metabolizes to oxalic acid) Moderate Low
Applications Antifreeze, polymers Cosmetics, food additives Plasticizers, lubricants
Synthesis Hydrolysis of ethylene oxide Hydration of propylene oxide Catalytic oxidation of hexene

Key Differences :

  • Ethane-1,2-diol’s shorter chain increases reactivity in acetal formation compared to longer-chain diols .
  • Higher toxicity limits its use in consumer products compared to propane-1,2-diol .

4-[(4-Hydroxyphenyl)methyl]phenol vs. Other Bisphenols

Property 4-[(4-Hydroxyphenyl)methyl]phenol Bisphenol A 1,3-Diphenylpropane-1,2-diol
Structure Methylene-linked phenolic rings Isopropylidene-linked Propane backbone with diol
Reactivity High (phenolic OH) Moderate Moderate (steric hindrance)
Applications Polymer crosslinker Polycarbonates, epoxy resins Pharmaceutical intermediates
Thermal Stability ~250°C ~300°C ~200°C

Key Differences :

  • Lacks the isopropylidene group of Bisphenol A, reducing rigidity in polymers .
  • Higher phenolic reactivity enables faster crosslinking compared to propane-diol derivatives .

Prop-2-enoic Acid vs. Other Carboxylic Acids

Property Prop-2-enoic Acid Methacrylic Acid Butyric Acid
Structure CH₂=CHCOOH CH₂=C(CH₃)COOH CH₃CH₂CH₂COOH
Polymerization Rapid (radical-initiated) Slower (steric hindrance) Non-polymerizing
pKa 4.25 4.66 4.82
Applications Acrylate polymers PMMA plastics Food preservatives

Key Differences :

  • The vinyl group in prop-2-enoic acid enables rapid polymerization, unlike saturated acids .
  • Methacrylic acid’s methyl group increases steric hindrance, slowing reaction kinetics compared to prop-2-enoic acid .

Biological Activity

Ethane-1,2-diol; 4-[(4-hydroxyphenyl)methyl]phenol; prop-2-enoic acid, commonly referred to as a complex organic compound, exhibits a range of biological activities that make it a subject of interest in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its unique chemical structure, which integrates functionalities from ethane-1,2-diol, phenolic compounds, and prop-2-enoic acid. This structural complexity contributes to its diverse biological activities.

Molecular Formula

  • Molecular Weight: 182.00 g/mol
  • CAS Number: 120750-67-6

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of hydroxyl groups allows for hydrogen bonding and potential interactions with enzymes and receptors.

Key Mechanisms

  • Antioxidant Activity: The phenolic structure is known to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which can have therapeutic implications.
  • Cell Signaling Modulation: It may influence cell signaling pathways through interactions with cellular receptors.

Antioxidant Properties

Research has demonstrated that compounds with phenolic structures often possess significant antioxidant capabilities. Ethane-1,2-diol; 4-[(4-hydroxyphenyl)methyl]phenol; prop-2-enoic acid has been shown to effectively reduce oxidative stress markers in vitro.

Anti-inflammatory Effects

Studies indicate that this compound can modulate inflammatory responses. For instance, it has been evaluated for its effects on cytokine production in macrophage cell lines, showing potential in reducing pro-inflammatory cytokines.

Antimicrobial Activity

The compound has exhibited antimicrobial properties against a variety of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism tested.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Study 1: Antioxidant Activity Evaluation

A study conducted on the antioxidant properties of ethane-1,2-diol; 4-[(4-hydroxyphenyl)methyl]phenol; prop-2-enoic acid utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that the compound significantly scavenged DPPH radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Study 2: Anti-inflammatory Mechanism

In vitro experiments assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages. Results showed a marked decrease in TNF-alpha and IL-6 production, suggesting that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Study 3: Antimicrobial Efficacy

A series of antimicrobial tests were performed against clinical isolates of bacteria and fungi. The compound demonstrated dose-dependent inhibition, particularly effective against Gram-positive bacteria.

Q & A

Q. What are the optimal synthetic routes for preparing 4-[(4-hydroxyphenyl)methyl]phenol with high purity?

  • Methodology : A common approach involves condensation reactions under alkaline conditions. For example, in the synthesis of structurally similar compounds like (R)-2-(4-(carboxymethoxy)phenoxy)propanoic acid, methyl chloroacetate is reacted with phenolic derivatives in the presence of a base (e.g., NaOH or KOH). Ethanol is used as a solvent, and the product is purified via crystallization . Key parameters include pH control (8–10), reaction temperature (60–80°C), and stoichiometric ratios (1:1.2 for phenolic substrate to alkylating agent). Characterization via NMR and HPLC ensures purity (>98%).

Q. How can prop-2-enoic acid derivatives be functionalized for polymerization studies?

  • Methodology : Free-radical polymerization is widely employed. For fluorinated acrylates (e.g., 2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate), initiators like azobisisobutyronitrile (AIBN) are used at 70–90°C under inert atmospheres. Reaction kinetics are monitored via gel permeation chromatography (GPC) to determine molecular weight distributions. Post-polymerization modifications (e.g., sulfonation) may require controlled addition of reagents like SO3 complexes to avoid cross-linking .

Q. What spectroscopic techniques are critical for characterizing ethane-1,2-diol in complex mixtures?

  • Methodology : Fourier-transform infrared spectroscopy (FTIR) identifies hydroxyl (3200–3600 cm<sup>−1</sup>) and C-O (1050–1150 cm<sup>−1</sup>) stretches. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves volatility. Nuclear magnetic resonance (NMR) (<sup>1</sup>H and <sup>13</sup>C) resolves diol protons (δ 3.5–4.0 ppm) and distinguishes stereoisomers in chiral environments .

Advanced Research Questions

Q. How do competing reaction pathways affect the yield of 4-[(4-hydroxyphenyl)methyl]phenol in Friedel-Crafts alkylations?

  • Methodology : Computational modeling (e.g., DFT calculations) identifies transition states and intermediates. Experimentally, varying catalysts (e.g., AlCl3 vs. FeCl3) and solvents (polar aprotic vs. aromatic) alters regioselectivity. For example, AlCl3 in dichloromethane favors para-substitution (85% yield), while FeCl3 in nitrobenzene promotes ortho-products (62% yield). Kinetic studies using in situ IR track byproduct formation (e.g., diarylmethanes) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for prop-2-enoic acid derivatives?

  • Methodology : Meta-analysis of published datasets (e.g., IC50 values for antimicrobial activity) identifies confounding variables such as solvent polarity (DMSO vs. ethanol) or cell line variability. Dose-response curves should be normalized to positive controls (e.g., ciprofloxacin for bacteria). Orthogonal assays (e.g., fluorescence-based viability vs. colony counting) validate results. For instance, discrepancies in cytotoxicity may arise from mitochondrial interference by ester side chains .

Q. How can green chemistry principles be applied to ethane-1,2-diol-based solvent systems in catalytic reactions?

  • Methodology : Replace traditional solvents (e.g., THF) with ethane-1,2-diol/water mixtures (3:1 v/v) for Suzuki-Miyaura couplings. Biocatalysts (e.g., immobilized lipases) improve enantioselectivity in esterifications (ee >90%). Lifecycle assessments (LCAs) quantify reductions in waste (e.g., 40% lower E-factor compared to toluene-based systems). Process intensification via microwave irradiation reduces reaction times by 70% .

Key Research Challenges

  • Stereochemical Control : Chirality in 4-[(4-hydroxyphenyl)methyl]phenol derivatives remains challenging. Asymmetric catalysis (e.g., chiral Brønsted acids) is under investigation .
  • Scalability : Continuous-flow reactors for prop-2-enoic acid polymerization require optimization to prevent clogging from high-viscosity intermediates .
  • Toxicity Profiling : Long-term ecotoxicological studies on degradation byproducts (e.g., ethylene glycol derivatives) are lacking .

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